4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLOMWCEXXWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. Compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific kinases or other molecular targets associated with tumor growth. For instance, certain thiazole compounds have been identified as inhibitors of the RET kinase pathway, which is crucial in various cancers .
- Case Studies :
Antibacterial Activity
Thiazole derivatives are also recognized for their antibacterial properties. The introduction of fluorine and methoxy groups enhances the lipophilicity and bioactivity of these compounds.
- Testing and Results : In vitro studies have indicated that this compound exhibits moderate to high antibacterial activity against a range of bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antibacterial action is believed to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticonvulsant Effects
The anticonvulsant properties of thiazole derivatives have also been explored. Compounds similar to this compound have been tested in models of induced seizures.
- Study Findings : In a picrotoxin-induced convulsion model, certain thiazole derivatives demonstrated significant anticonvulsant activity. This suggests that modifications in the thiazole structure can lead to enhanced neuroprotective effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiazole ring play crucial roles in enhancing binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-methoxyphenyl)benzamide
- 4-Fluoro-N-(4-methoxybenzyl)benzamide
- 4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Biological Activity
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential antimicrobial and anticancer properties. The thiazole ring, combined with the fluorinated aromatic system, contributes to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with microbial enzymes and cellular pathways. The thiazole moiety is known for its role in inhibiting bacterial cell wall synthesis and disrupting metabolic processes in fungi. The fluorine atom enhances lipophilicity, allowing better membrane penetration.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens:
- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Fungal Activity : The compound also displays antifungal properties against species like Candida albicans and Aspergillus fumigatus, although its efficacy is generally lower compared to established antifungal agents like clotrimazole .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside ciprofloxacin. The results indicated that the compound had comparable activity against Klebsiella pneumoniae and Escherichia coli, suggesting its potential as an alternative treatment for resistant infections .
- Cytotoxicity : In vitro assays have revealed that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be around 20 µM, indicating moderate cytotoxicity which warrants further investigation into its mechanism of action in cancer therapy .
Data Tables
| Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Ciprofloxacin | ≤1 |
| Klebsiella pneumoniae | 8 | Ciprofloxacin | >5 |
| Candida albicans | 200 | Clotrimazole | 25 |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling 4-fluorobenzoyl chloride with a pre-synthesized thiazole intermediate (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-amine). Key steps include:
- Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .
- Amide Coupling: Use of carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF to minimize side reactions .
- Purity Optimization: Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. HPLC with a C18 column (acetonitrile/water gradient) confirms purity .
Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereoelectronic effects and hydrogen-bonding networks. For example:
- Crystal System: Monoclinic space group (common for benzamide derivatives), with unit cell parameters .
- Hydrogen Bonding: Intermolecular N–H···O and O–H···O bonds stabilize the 3D framework, confirmed by Hirshfeld surface analysis .
- Torsional Angles: The dihedral angle between the thiazole and benzamide moieties (e.g., 12.5°) impacts bioavailability and receptor binding .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- H/C NMR: Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
- FT-IR: Amide C=O stretch at ~1650 cm and C–F stretch at ~1220 cm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., , calculated 347.0832) .
Advanced Question: How does this compound interact with metabotropic glutamate receptor 1 (mGluR1), and what experimental models validate its antagonism?
Answer:
- Binding Affinity: Radioligand displacement assays using H-labeled mGluR1 antagonists show values in the nanomolar range (e.g., 13.6 nM for analogues) .
- In Vitro Models: Cerebellar granule cells or HEK293 cells expressing mGluR1 demonstrate inhibition of glutamate-induced Ca mobilization .
- In Vivo Validation: PET imaging with -labeled analogues in primates confirms brain penetration and target engagement (e.g., high uptake in cerebellum and thalamus) .
Basic Question: What computational tools are used to predict the compound’s pharmacokinetic properties?
Answer:
- DFT Calculations: Optimize molecular geometry and electrostatic potential maps (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- ADMET Prediction: SwissADME or ADMETLab estimate logP (~3.2), solubility (LogS = -4.5), and CYP450 inhibition .
- Molecular Docking (AutoDock Vina): Predict binding poses in mGluR1’s Venus flytrap domain (PDB: 4OR2) .
Advanced Question: How can researchers resolve contradictions in reported antagonist efficacy across cell-based assays?
Answer:
- Source Analysis: Compare assay conditions (e.g., CHO vs. HEK293 cells, glutamate concentration) .
- Functional Assays: Use orthogonal methods (e.g., IP1 accumulation vs. Ca flux) to confirm target-specific effects .
- Metabolite Screening: LC-MS/MS detects active metabolites that may contribute to discrepancies .
Basic Question: What stability tests are required for long-term storage of this compound?
Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- HPLC Monitoring: Track degradation products (e.g., hydrolysis of the amide bond) .
- Storage Recommendations: Desiccate at -20°C in amber vials under argon .
Advanced Question: How can in vivo efficacy be correlated with in vitro data for translational research?
Answer:
- Pharmacokinetic Bridging: Measure plasma/tissue concentrations via LC-MS/MS and correlate with receptor occupancy (PET imaging) .
- Dose-Response Modeling: Use Emax models to align IC (in vitro) with ED (in vivo) .
- Species-Specific Metabolism: Compare liver microsome stability (human vs. rodent) to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
